molecular formula C10H14Cl2N4 B2910809 (5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride CAS No. 2470440-88-9

(5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2910809
CAS No.: 2470440-88-9
M. Wt: 261.15
InChI Key: UQNXIRQVCFFTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylhydrazine with acetic anhydride can yield the triazole ring, which is then further reacted with formaldehyde and methylamine to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

(5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
  • N-Benzyl(4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Uniqueness

(5-Methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-1-phenyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-8-10(7-11)12-13-14(8)9-5-3-2-4-6-9;;/h2-6H,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNXIRQVCFFTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.